3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS number
3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS number
An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS Number: 64882-65-1
Authored by: Gemini, Senior Application Scientist
Introduction
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound featuring a pyridazinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its synthetic versatility and presence in a wide array of pharmacologically active molecules. The pyridazinone ring system, an aromatic six-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold, enabling the exploration of diverse chemical space through targeted modifications.[1] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, serving as a critical resource for scientists leveraging this valuable building block.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in research and development. 3-Oxo-2,3-dihydropyridazine-4-carbonitrile is typically supplied as a solid with high purity.[2]
| Property | Value | Source |
| CAS Number | 64882-65-1 | [2][3][4] |
| IUPAC Name | 6-oxo-1H-pyridazine-5-carbonitrile | [3] |
| Molecular Formula | C₅H₃N₃O | [3][5] |
| Molecular Weight | 121.10 g/mol | [3][5] |
| Physical Form | Solid | |
| Purity | ≥98% | [2] |
| InChI Key | CPZLKSSMZLLSBN-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C(=O)NN=C1)C#N | [3] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [5] |
Synthesis Strategies
The synthesis of the 3-oxo-2,3-dihydropyridazine core is a well-established process in heterocyclic chemistry, typically achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine. While various substituted pyridazinones are reported, the synthesis of the title compound, 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, can be approached through several strategic routes. One efficient method involves the reaction of a suitably functionalized four-carbon precursor with a hydrazine source.
A recently developed methodology for related structures involves a one-pot, solvent-free synthesis promoted by a nano catalyst, highlighting the ongoing innovation in accessing this scaffold with high efficiency and yield.[6][7]
Representative Experimental Protocol: Synthesis of Substituted Pyridazinones
The following protocol is a representative example for the synthesis of the pyridazinone scaffold, adapted from methodologies used for structurally similar compounds.[6][7] This method illustrates the condensation of a dicarbonyl compound with a cyanoacetyl hydrazide, showcasing a modern, efficient approach.
Step 1: Preparation of the Reaction Mixture
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In a 50 mL round-bottom flask, combine the substituted benzil (1.0 mmol), cyanoacetyl hydrazide (1.0 mmol), and a catalytic amount of Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst (approx. 5 mol%).
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Ensure all reagents are finely powdered and thoroughly mixed.
Step 2: Solid-Phase Reaction
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Heat the solid mixture under solvent-free conditions. The optimal temperature should be determined empirically but is often in the range of 100-120 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). This type of reaction is often rapid, with completion times reported to be within 2-4 minutes.[6]
Step 3: Work-up and Purification
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Upon completion, allow the reaction mixture to cool to room temperature.
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Add ethanol (10-15 mL) to the flask and stir to dissolve the product, leaving the solid catalyst behind.
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Filter the mixture to remove the catalyst. The catalyst can often be recovered, washed, and reused.
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Wash the collected catalyst with a small amount of fresh ethanol.
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Combine the filtrate and washings.
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Reduce the solvent volume under reduced pressure until precipitation of the product is observed.
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Cool the solution in an ice bath to maximize crystallization.
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Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
Self-Validation and Causality: The use of a solid-phase, solvent-free method with a nano catalyst is a hallmark of green chemistry principles. It minimizes waste, reduces reaction times, and simplifies purification. The catalyst's high surface area and activity facilitate the cyclocondensation reaction, leading to high yields (reported as 90-95% for analogous compounds) in a fraction of the time required for traditional solution-phase methods.[6][7]
Caption: High-efficiency synthesis of the pyridazinone core.
Chemical Reactivity and Synthetic Utility
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is a versatile synthetic intermediate, offering multiple reaction sites for diversification. Its strategic utility stems from the reactivity of the nitrile group, the N-H of the pyridazinone ring, and the potential for substitution on the heterocyclic core.
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N-Alkylation/Arylation : The acidic N-H proton of the pyridazinone ring can be readily deprotonated by a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N-2 position. This is a common strategy in the development of pyridazinone-based therapeutics to modulate solubility, cell permeability, and target engagement.[8]
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Nitrile Group Transformations : The nitrile moiety is a valuable functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, CAS 54404-06-7)[9] or converted into a carboxamide. This transformation is crucial for developing derivatives like the CB2R inverse agonists and AHR inhibitors, where the carboxamide group often serves as a key hydrogen bond donor or acceptor.[8][10]
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Ring Substitution : While the parent molecule lacks an obvious leaving group on the carbon framework, halogenated precursors (e.g., a chloro or bromo substituent at the C-6 position) are frequently used. These halogens can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of aryl or heteroaryl groups, as demonstrated in the synthesis of ITK inhibitors.[1]
Caption: Key reaction pathways for chemical diversification.
Applications in Drug Discovery
The 3-oxo-2,3-dihydropyridazine scaffold is a cornerstone in the design of novel therapeutics targeting a range of diseases. Its rigid structure presents substituents in a well-defined spatial orientation, making it an ideal platform for designing selective kinase inhibitors and receptor modulators.
Case Study 1: Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors
In a recent study, the 3-oxo-2,3-dihydropyridazine scaffold was identified as a novel chemotype for the selective inhibition of ITK, a crucial kinase in T-cell signaling and a target for T-cell leukemia.[1] By developing a modular synthesis, researchers systematically modified the scaffold at the N-2 and C-6 positions. This work led to the discovery of compound 9 , which exhibited selective ITK inhibition (IC₅₀ = 0.87 µM) with no activity against the related BTK kinase. This selectivity is critical for minimizing off-target effects. Western blot analysis confirmed that compound 9 effectively reduced the phosphorylation of ITK and its downstream targets in leukemia cells, validating its on-target mechanism of action.[1]
Case Study 2: Cannabinoid Receptor Type-2 (CB2R) Inverse Agonists
The scaffold has also been exploited to develop potent and selective inverse agonists for the cannabinoid receptor type-2 (CB2R), a target for inflammatory and neuropathic pain.[8] Researchers designed a series of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides. Structure-activity relationship (SAR) studies revealed that specific substitutions on the N-2 benzyl group and the C-4 carboxamide were critical for achieving high affinity and selectivity. The lead compound from this series displayed nanomolar affinity for CB2R (Kᵢ = 2.0 nM) and over 2000-fold selectivity against CB1R, demonstrating the scaffold's ability to be fine-tuned for highly specific receptor interactions.[8]
Case Study 3: Aryl Hydrocarbon Receptor (AHR) Inhibitors for Cancer
Patents have been filed for 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[10] AHR is a ligand-activated transcription factor implicated in tumor progression and immune evasion. By inhibiting AHR, these compounds have the potential to treat various cancers, showcasing yet another therapeutic avenue for this versatile chemical core.[10]
Caption: Scaffold-based drug design for multiple targets.
Safety and Handling
3-Oxo-2,3-dihydropyridazine-4-carbonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.
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GHS Pictogram : GHS06 (Toxic)
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Hazard Statements :
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H331: Toxic if inhaled.
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Precautionary Statements :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P311: Call a POISON CENTER or doctor/physician.
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Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Conclusion
3-Oxo-2,3-dihydropyridazine-4-carbonitrile (CAS: 64882-65-1) is more than a simple chemical reagent; it is a powerful and versatile building block that has enabled significant advances in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven success of its derivatives in modulating key biological targets like kinases and receptors underscore its importance. For researchers and drug development professionals, this compound represents a validated starting point for the design and synthesis of novel, high-value therapeutic agents.
References
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3-Oxo-2,3-dihydropyridazine-4-carbonitrile | C5H3N3O | CID 12376256 . PubChem. [Link]
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CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile . RSC Publishing. [Link]
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CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile | Request PDF . ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors . PubMed Central (PMC). [Link]
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New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking . Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]
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3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786 . PubChem. [Link]
- WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.
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